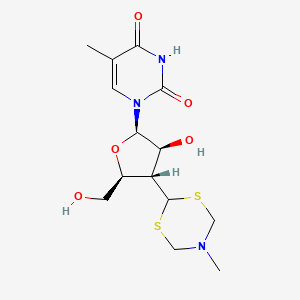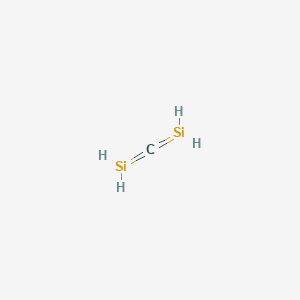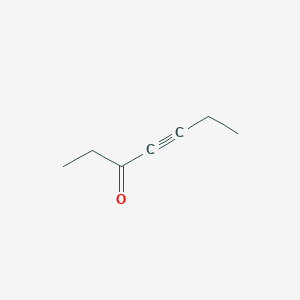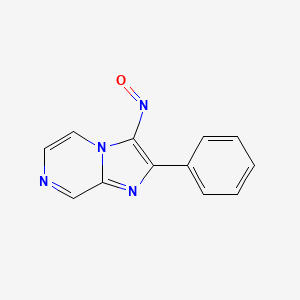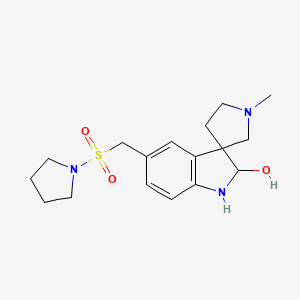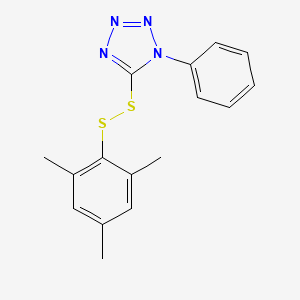
5-(Mesityldithio)-1-phenyl-1H-tetraazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Mesityldithio)-1-phenyl-1H-tetraazole is an organic compound that belongs to the class of tetraazoles Tetraazoles are heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom The mesityldithio group is a functional group derived from mesitylene, a derivative of benzene with three methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Mesityldithio)-1-phenyl-1H-tetraazole typically involves the reaction of mesitylene with phenyl isothiocyanate in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the tetraazole ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product.
化学反応の分析
Types of Reactions
5-(Mesityldithio)-1-phenyl-1H-tetraazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of the compound can lead to the formation of thiols or disulfides.
Substitution: The mesityldithio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various substituted tetraazoles depending on the nucleophile used.
科学的研究の応用
5-(Mesityldithio)-1-phenyl-1H-tetraazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
作用機序
The mechanism of action of 5-(Mesityldithio)-1-phenyl-1H-tetraazole involves its interaction with molecular targets through its functional groups. The mesityldithio group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The tetraazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity. The exact pathways and molecular targets are still under investigation.
類似化合物との比較
Similar Compounds
- 5-(Methylthio)-1-phenyl-1H-tetraazole
- 5-(Ethylthio)-1-phenyl-1H-tetraazole
- 5-(Benzylthio)-1-phenyl-1H-tetraazole
Uniqueness
5-(Mesityldithio)-1-phenyl-1H-tetraazole is unique due to the presence of the mesityldithio group, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions compared to its analogs. Additionally, the mesityldithio group can enhance the compound’s ability to interact with biological targets, potentially leading to unique biological activities.
特性
CAS番号 |
52065-84-6 |
|---|---|
分子式 |
C16H16N4S2 |
分子量 |
328.5 g/mol |
IUPAC名 |
1-phenyl-5-[(2,4,6-trimethylphenyl)disulfanyl]tetrazole |
InChI |
InChI=1S/C16H16N4S2/c1-11-9-12(2)15(13(3)10-11)21-22-16-17-18-19-20(16)14-7-5-4-6-8-14/h4-10H,1-3H3 |
InChIキー |
JGTXTOWSOSIGCT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)SSC2=NN=NN2C3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


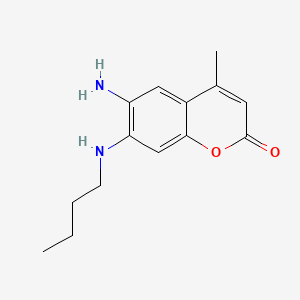
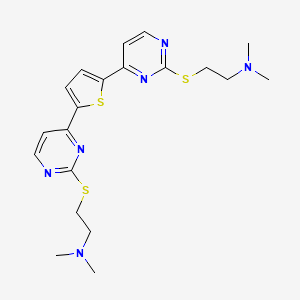
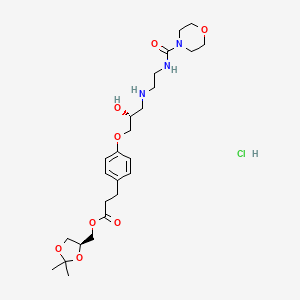

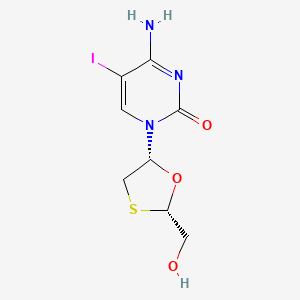
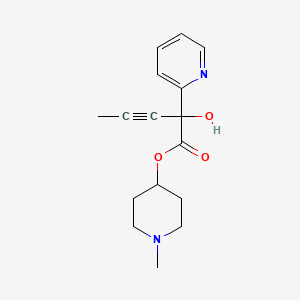
![[2-(Heptanoyloxymethyl)-2-[[2-(3-methylbutanoyloxymethyl)-2-(nonanoyloxymethyl)-3-pentanoyloxypropoxy]methyl]-3-octanoyloxypropyl] decanoate](/img/structure/B12794545.png)
